molecular formula C11H4Cl6O2 B3050429 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione CAS No. 2591-92-6

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione

Cat. No.: B3050429
CAS No.: 2591-92-6
M. Wt: 380.9 g/mol
InChI Key: NLQWHIOPRSWUAS-UHFFFAOYSA-N
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Description

Early Investigations in Chlorinated Cyclodiene Chemistry

The synthesis of chlorinated cyclodienes in the 1940s–1950s relied heavily on Diels-Alder reactions between cyclopentadiene derivatives and halogenated dienophiles. Hexachlorocyclopentadiene, a key precursor for insecticides like aldrin and dieldrin, served as the dienophile in many such reactions. The target compound’s hexachloro configuration likely arose from halogenation steps applied to intermediate Diels-Alder adducts, a common strategy to enhance pesticidal activity through increased lipophilicity and resistance to metabolic degradation.

Early synthetic routes involved the reaction of hexachlorocyclopentadiene with naphthoquinone derivatives under controlled thermal conditions. For example, the Diels-Alder adduct of hexachlorocyclopentadiene and 1,4-naphthoquinone could undergo further chlorination at the 9-position to yield the title compound. These methods mirrored industrial-scale processes for cyclodiene insecticides but required precise stoichiometric control to avoid over-chlorination.

Key Precursors in Chlorinated Cyclodiene Synthesis
PrecursorRoleReaction Type
HexachlorocyclopentadieneDienophileDiels-Alder
1,4-NaphthoquinoneDieneCycloaddition
Chlorine gasHalogenating agentElectrophilic substitution

Role in Insecticide Metabolism Studies (1950s–1970s)

During the peak of organochlorine pesticide use, researchers identified 1,2,3,4,9,9-hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione as a metabolic byproduct in insects exposed to cyclodiene insecticides. Its formation correlated with enzymatic epoxidation of parent compounds like aldrin, followed by hydrolytic ring-opening reactions. Studies demonstrated that this dione derivative accumulated in insect fat bodies, suggesting a role in chronic toxicity mechanisms.

Notably, the compound’s stability under physiological conditions made it a valuable marker for tracking pesticide biotransformation pathways. Analytical methods of the era, including thin-layer chromatography and early gas chromatography, relied on its distinct retention times and ultraviolet absorption profiles for identification.

Key Contributions from Brooks' Epoxide Hydrolase Research

Geoffrey T. Brooks’ seminal work in the 1970s elucidated the enzymatic conversion of cyclodiene epoxides to diols, with this compound serving as a critical intermediate. His team demonstrated that epoxide hydrolases in both insects and mammals catalyzed the nucleophilic attack on the oxirane ring, leading to dione formation through a proposed mechanism involving tetrahedral intermediate collapse.

Brooks’ research revealed stereochemical preferences in these reactions, with the cis-diepoxide form of aldrin showing higher conversion rates to the dione derivative compared to trans-isomers. These findings provided the first experimental evidence for enzyme-substrate specificity in cyclodiene metabolism, laying groundwork for later studies on insect resistance mechanisms.

Key Steps in Brooks' Proposed Metabolic Pathway
StepReactionEnzyme
1Epoxidation of aldrinMixed-function oxidase
2Hydrolysis to diolEpoxide hydrolase
3Oxidation to dioneDehydrogenase

Brooks’ isolation and characterization of the dione from in vitro enzyme assays confirmed its role as a terminal oxidation product in cyclodiene detoxification pathways. This work fundamentally altered understanding of pesticide resistance, demonstrating how metabolic adaptation could render insecticides ineffective through enhanced detoxification capacity.

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQWHIOPRSWUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281622
Record name MLS002638858
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Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2591-92-6
Record name NSC49583
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Record name 1,2,3,4,9,9-HEXACHLORO-1,4,4A,8A-TETRAHYDRO-1,4-METHANONAPHTHALENE-5,8-DIONE
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Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Diels-Alder Cycloaddition as the Foundation

The synthesis typically begins with a Diels-Alder reaction between a diene and a dienophile to construct the bicyclic framework. For example, cyclopentadiene reacts with maleic anhydride under thermal conditions (80–120°C) to form the endo-adduct, 5,8-dioxo-1,4-methanonaphthalene. This intermediate is critical for subsequent functionalization.

Key Reaction Parameters:

  • Solvent: Toluene or xylene
  • Catalyst: Lewis acids (e.g., aluminum chloride) enhance regioselectivity.
  • Yield: 60–75% after purification via recrystallization.

Chlorination Strategies

Chlorination introduces six chlorine atoms at positions 1, 2, 3, 4, 9, and 9. Two primary methods dominate:

Direct Gas-Phase Chlorination

Exposing the Diels-Alder adduct to chlorine gas (Cl₂) in the presence of UV light or radical initiators (e.g., azobisisobutyronitrile, AIBN) achieves progressive substitution. The reaction proceeds via a free-radical mechanism, favoring allylic and vinylic positions due to resonance stabilization.

Optimized Conditions:

  • Temperature: 40–60°C (prevents decomposition)
  • Pressure: 1–2 atm
  • Chlorine Stoichiometry: 6 equivalents (theoretical)
  • Side Products: Over-chlorination at position 8a is mitigated by controlling reaction time.
Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) offers a milder alternative, particularly for introducing chlorines at sterically hindered positions. The reaction occurs in anhydrous dichloromethane, with pyridine as a HCl scavenger.

Advantages:

  • Higher selectivity for positions 9 and 9 due to reduced steric hindrance.
  • Yield: 85–90% for tetra- and hexachlorinated intermediates.

Advanced Synthesis: Epoxidation and Rearrangement

A patent by Fan (1965) details an alternative route involving epoxidation followed by chlorination:

Epoxidation of the Diene Intermediate

The Diels-Alder adduct undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form a 4a,8a-epoxide. This step enhances reactivity for subsequent halogenation.

Reaction Scheme:
$$
\text{Diels-Alder adduct} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2} \text{4a,8a-Epoxide} + \text{by-products}
$$
Yield: 70–80% after column chromatography.

Chlorination of the Epoxide

The epoxide is treated with excess Cl₂ in carbon tetrachloride (CCl₄) at 0°C. The strained epoxide ring facilitates electrophilic attack, leading to ring-opening and chlorine incorporation.

Critical Observations:

  • Regioselectivity: Chlorines preferentially add to carbons adjacent to the epoxide oxygen.
  • By-Products: Partial hydrolysis to diols occurs if moisture is present, necessitating anhydrous conditions.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water mixtures. This step removes unreacted starting materials and oligomeric by-products.

Typical Purity: >95% (by HPLC).

Spectroscopic Confirmation

  • IR Spectroscopy: Strong absorptions at 1,740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl stretch).
  • NMR: $$^{13}\text{C}$$ NMR shows six distinct chlorine-bearing carbons between δ 80–100 ppm.

Comparative Analysis of Methods

Method Conditions Yield Selectivity Scalability
Diels-Alder + Cl₂ gas 60°C, UV light 65% Moderate Industrial
Diels-Alder + SOCl₂ 25°C, Pyridine 85% High Lab-scale
Epoxidation + Cl₂ 0°C, CCl₄ 75% High Pilot plant

Key Findings:

  • Thionyl chloride methods achieve higher yields but require stringent moisture control.
  • Epoxidation routes offer superior selectivity but involve additional steps.

Challenges and Optimization Opportunities

By-Product Formation

Over-chlorination and diol formation (via hydrolysis) remain persistent issues. Solutions include:

  • Additives: Molecular sieves to adsorb HCl and water.
  • Flow Chemistry: Continuous Cl₂ introduction minimizes local excess.

Green Chemistry Approaches

Recent efforts focus on replacing Cl₂ with ionic liquids (e.g., [BMIM]Cl) to reduce toxicity and waste.

Chemical Reactions Analysis

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure containing multiple chlorine atoms which contribute to its biological activity and stability. Its molecular formula is C11H4Cl6O2C_{11}H_4Cl_6O_2, with a molecular weight of 380.87 g/mol. The presence of six chlorine atoms makes it a highly chlorinated compound that exhibits unique chemical properties.

Environmental Applications

Pesticide Research:
Historically, hexachloronaphthalene compounds have been used as pesticides. This specific compound has been studied for its potential effects on non-target organisms in agricultural settings. Research indicates that it can persist in the environment due to its stability and resistance to degradation processes .

Pollution Studies:
Due to its chlorinated nature, this compound has been monitored in various environmental matrices including soil and water. Studies have shown that it can accumulate in sediments and biota, raising concerns about ecological impacts and food chain contamination .

Toxicological Studies

Endocrine Disruption:
Research has highlighted the potential endocrine-disrupting effects of hexachlorinated compounds. Studies have demonstrated that exposure to such compounds can lead to alterations in hormone levels and reproductive health in wildlife .

Human Health Risk Assessments:
Toxicological evaluations have been conducted to assess the risks associated with exposure to this compound. It has been linked to various health issues including carcinogenic effects and developmental toxicity in laboratory animals . These findings necessitate careful consideration in regulatory frameworks.

Medicinal Chemistry

Anticancer Research:
Recent studies have explored the potential of chlorinated naphthalene derivatives as anticancer agents. The unique structural properties of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione may contribute to its activity against certain cancer cell lines. Preliminary results indicate that these compounds may induce apoptosis in cancer cells through various mechanisms .

Drug Development:
The compound's ability to interact with biological targets makes it a candidate for further investigation in drug development. Its structural analogs are being studied for their pharmacological properties which could lead to novel therapeutic agents .

Case Studies

Study FocusFindingsReference
Environmental PersistenceHexachloronaphthalene compounds persist in aquatic environments leading to bioaccumulation.
Endocrine DisruptionSignificant alterations in reproductive health observed in wildlife exposed to chlorinated compounds.
Anticancer ActivityInduction of apoptosis in specific cancer cell lines when treated with hexachloro derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione involves its interaction with molecular targets and pathways in biological systems. The compound’s chlorine atoms and methanonaphthalene core allow it to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Chlorinated Methanonaphthalene Derivatives

Isodrin (CAS 465-73-6)
  • Structure: 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-exo,endo-dimethanonaphthalene.
  • Key Differences: Isodrin shares the hexachloro substitution but differs in the methano bridge configuration (exo,endo-dimethano vs. the target compound’s single methano bridge). This structural variation impacts its stereochemistry and reactivity .
Aldrin (CAS 309-00-2)
  • Structure: Hexachloro-hexahydro-dimethanonaphthalene.
  • Key Differences: Aldrin contains two methano bridges (1,4:5,8-dimethano) and lacks the dione moiety. The absence of ketone groups reduces its polarity, increasing lipid solubility and bioaccumulation .
Non-Chlorinated Analogues (I-95 and I-96)
  • I-95 (1R,4S-1,4-dihydro-1,4-methanonaphthalene-5,8-dione): Structure: Lacks chlorine substituents but retains the dione moiety. Properties: Lower molecular weight (173.06 g/mol vs. ~400 g/mol for chlorinated analogues) and reduced toxicity. Melting point: 62.6–64.1°C .
  • I-96 (1R,4S,5R,8S-1,4,4a,5,8,9a-hexahydro-1,4:5,8-dimethanoanthracene-9,10-dione): Structure: Anthracene-derived dione with two methano bridges. Properties: Higher thermal stability (m.p. 63.4–65.8°C) due to extended conjugation .

Thermodynamic and Spectroscopic Comparisons

Thermochemical Data
  • 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (Non-chlorinated analogue): ΔfH°solid: -150.9 kJ/mol (NIST data) . ΔcH°solid: -5606.89 kJ/mol .
  • Chlorinated Analogues :
    • Chlorination increases molecular weight and ΔcH°solid (e.g., aldrin: ΔcH°solid ≈ -6000 kJ/mol estimated). However, exact data for the target compound is unavailable.
Spectroscopic Profiles
  • IR Spectrum: The non-chlorinated analogue shows characteristic C=O stretches at ~1700 cm⁻¹, while chlorinated derivatives exhibit additional C-Cl vibrations at 600–800 cm⁻¹ .
  • Mass Spectrometry : Chlorinated compounds display intense M+ and M+2 isotopic clusters due to chlorine’s natural abundance (³⁵Cl and ³⁷Cl) .

Reactivity in Photochemical Reactions

  • 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione (CAS 51175-59-8): Used in [2+2] photocycloadditions under UV light (365 nm). Reactivity is modulated by the dione moiety’s electron-deficient nature .
  • Chlorinated Target Compound: Chlorine’s electron-withdrawing effect likely enhances photoreactivity, but steric hindrance from Cl substituents may reduce reaction yields compared to non-chlorinated analogues .

Biological Activity

1,2,3,4,9,9-Hexachloro-1,4,4A,8A-tetrahydro-1,4-methanonaphthalene-5,8-dione (commonly referred to as hexachloronaphthalene) is a synthetic organic compound belonging to the class of chlorinated naphthalenes. Its unique structure and halogenation pattern confer significant biological activities that have raised concerns regarding its environmental persistence and potential health effects.

  • Molecular Formula : C11H4Cl6O2
  • Molecular Weight : 380.87 g/mol
  • CAS Number : 2591-92-6

Biological Activity Overview

Hexachloronaphthalene has been studied for its various biological activities, particularly its toxicological effects on human health and ecosystems. Key areas of research include:

  • Endocrine Disruption : Hexachloronaphthalene is known to act as an endocrine disruptor. It can interfere with hormonal functions by mimicking natural hormones or blocking hormone receptors. This disruption can lead to developmental abnormalities and reproductive issues in wildlife and humans .
  • Carcinogenic Potential : Studies suggest that hexachloronaphthalene may have carcinogenic properties due to its ability to intercalate into DNA structures. This can result in mutations and alterations in gene expression that are associated with cancer development .
  • Neurotoxicity : Research indicates that exposure to hexachloronaphthalene may lead to neurotoxic effects. Animal studies have shown behavioral changes and neurological impairments following exposure .

Case Studies

Several case studies have investigated the biological impacts of hexachloronaphthalene:

  • Wildlife Exposure : A study on fish populations in contaminated waterways revealed significant bioaccumulation of hexachloronaphthalene, leading to reproductive failures and population declines. The study highlighted the compound's persistence in aquatic environments and its impact on endocrine systems in fish .
  • Human Health Risks : Epidemiological studies have linked exposure to hexachloronaphthalene with increased risks of reproductive disorders and developmental issues in children. These findings underscore the need for regulatory scrutiny regarding its use in consumer products .
  • Toxicological Assessments : Laboratory assessments have demonstrated that hexachloronaphthalene exposure can induce oxidative stress in human cell lines. This stress is associated with cellular damage and apoptosis, raising concerns about long-term health effects from chronic exposure .

Data Table: Summary of Biological Activities

Biological ActivityEffect/ImpactReference
Endocrine DisruptionAlters hormone function; developmental issues
Carcinogenic PotentialDNA intercalation; mutation risk
NeurotoxicityBehavioral changes; neurological impairments
BioaccumulationReproductive failures in wildlife

Q & A

Q. How can regulatory thresholds (e.g., EPA RfD) be updated using contemporary exposure data?

  • Methodology : Aggregate data from biomonitoring studies (e.g., NHANES) to estimate population-level exposure. Apply benchmark dose (BMD) modeling with EPA’s BMDS software. Incorporate uncertainty factors (UF = 10–1000) for interspecies variability and data gaps. Compare with historical limits set in FESTAS 90,911,2008 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione
Reactant of Route 2
1,2,3,4,9,9-Hexachloro-1,4,4A,8A-Tetrahydro-1,4-Methanonaphthalene-5,8-Dione

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